4-Aminopyrimidine-5-carbohydrazide
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Overview
Description
4-Aminopyrimidine-5-carbohydrazide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyrimidine-5-carbohydrazide typically involves the reaction of 4-aminopyrimidine-5-carbaldehyde with hydrazine hydrate. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The reaction mixture is stirred at room temperature for a specific period to ensure complete conversion .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to higher efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Aminopyrimidine-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, to form various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, hydrazine derivatives, and oxidized pyrimidine compounds .
Scientific Research Applications
4-Aminopyrimidine-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Aminopyrimidine-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
- 2-Amino-4,6-dihydroxypyrimidine
- 2-Amino-4,6-dichloropyrimidine
- 2-Amino-4,6-dimethylpyrimidine
Comparison: 4-Aminopyrimidine-5-carbohydrazide is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Compared to similar compounds, it offers greater versatility in synthetic chemistry and potential biological activities .
Properties
CAS No. |
89180-15-4 |
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Molecular Formula |
C5H7N5O |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4-aminopyrimidine-5-carbohydrazide |
InChI |
InChI=1S/C5H7N5O/c6-4-3(5(11)10-7)1-8-2-9-4/h1-2H,7H2,(H,10,11)(H2,6,8,9) |
InChI Key |
PEQDCILAVZWJSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)N)C(=O)NN |
Origin of Product |
United States |
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